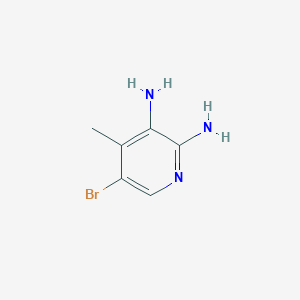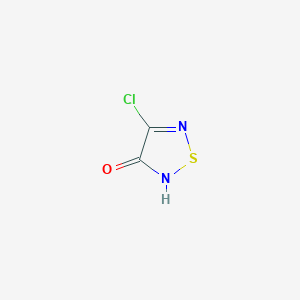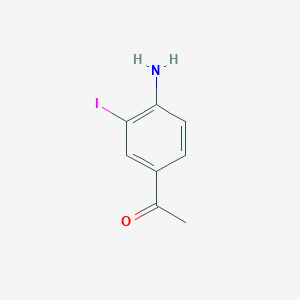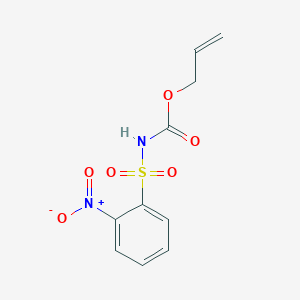![molecular formula C13H18ClNO2 B1278351 Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate CAS No. 167886-56-8](/img/structure/B1278351.png)
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is a chemical compound that is part of a broader class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and have a wide range of applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure of tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate suggests it may have unique properties and potential uses in chemical synthesis and possibly in the development of new materials or pharmaceuticals.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This method showcases the versatility of tert-butyl carbamates as building blocks in organic synthesis. Similarly, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate has been synthesized and used as a source of the MeNHCH2- synthon, reacting with various electrophiles to yield functionalized carbamates . These methods highlight the synthetic utility of tert-butyl carbamates and their potential as intermediates in the synthesis of more complex molecules.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be quite complex, with the potential for intramolecular hydrogen bonding and interactions that can influence their reactivity and physical properties. For example, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate features intramolecular C—H⋯O hydrogen bonds and, in the crystal, molecules are linked by N—H⋯O hydrogen bonds into chains, which are further connected by C—H⋯O hydrogen bonds, forming layers . These structural characteristics are important for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions, making them valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, and some chemical transformations demonstrate their interest as building blocks . Additionally, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles followed by hydrolysis can lead to functionalized carbamates and deprotected amines . These reactions underscore the versatility and reactivity of tert-butyl carbamates.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. Intramolecular and intermolecular hydrogen bonding can affect their melting points, solubility, and stability. For instance, the presence of intramolecular hydrogen bonds in tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate may contribute to its solid-state stability and influence its solubility in various solvents . Understanding these properties is crucial for the practical application of these compounds in chemical synthesis and other fields.
Applications De Recherche Scientifique
Catalysis and Synthetic Chemistry
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate has been explored in the field of synthetic chemistry, particularly in the context of catalysis. For instance, its use in the Rhodium-catalyzed enantioselective addition of arylboronic acids to generate specific organic compounds has been documented (Storgaard & Ellman, 2009). This process is significant for the preparation of complex organic molecules, including pharmaceuticals.
Synthetic Method Development
In synthetic method development, tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate serves as an intermediate for the creation of biologically active compounds. For example, its role as a precursor in the synthesis of various pharmaceutical intermediates has been noted. Zhao et al. (2017) have reported on a rapid synthetic method for a compound derived from tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate, highlighting its versatility in organic synthesis (Zhao et al., 2017).
Chemical Reactions and Compound Formation
This compound has also been studied in the context of various chemical reactions and compound formations. For instance, its involvement in the preparation of specific carbamate compounds through reactions like lithiation and alkylation has been explored (Ortiz, Guijarro, & Yus, 1999). These studies contribute to a deeper understanding of chemical reaction mechanisms and the development of new synthetic routes.
Crystallographic and Structural Analysis
The compound has been a subject of interest in crystallography and structural analysis as well. Investigations into its crystal structure and molecular interactions provide insights into the molecular architecture and potential applications in material science and molecular engineering (Baillargeon et al., 2017).
Pharmacological Research
While excluding drug use, dosage, and side effects, it is notable that tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate has been referenced in the context of pharmacological research. Its derivatives and related compounds have been synthesized and evaluated for potential therapeutic properties, such as antiarrhythmic and hypotensive activities (Chalina, Chakarova, & Staneva, 1998).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJONERMNYANKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441818 |
Source


|
| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
CAS RN |
167886-56-8 |
Source


|
| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

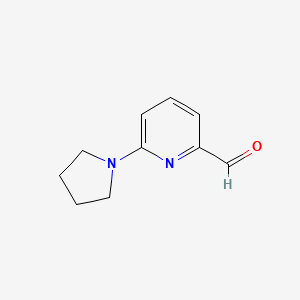
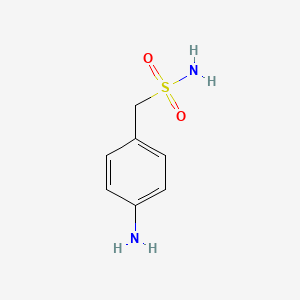
![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)
![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)
![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)
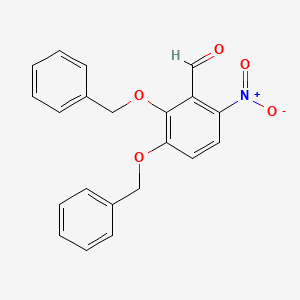
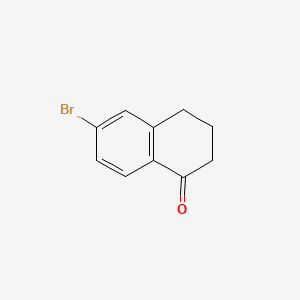
![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)
